1'-Acetyl-5-fluoro-1,3-dihydrospiro-(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one
CAS No.: 93500-63-1
Cat. No.: VC11456849
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93500-63-1 |
|---|---|
| Molecular Formula | C16H12FN3O2 |
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 1'-acetyl-5'-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C16H12FN3O2/c1-9(21)20-14-7-6-10(17)8-11(14)16(15(20)22)18-12-4-2-3-5-13(12)19-16/h2-8,18-19H,1H3 |
| Standard InChI Key | WWQLNQOOQMBHHQ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C2=C(C=C(C=C2)F)C3(C1=O)NC4=CC=CC=C4N3 |
| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)F)C3(C1=O)NC4=CC=CC=C4N3 |
Introduction
1'-Acetyl-5-fluoro-1,3-dihydrospiro-(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one is a complex organic compound with a molecular formula of C16H12FN3O2 and a molecular weight of 297.28 g/mol . This compound belongs to the spiro class of molecules, which are characterized by a central atom (usually carbon) bonded to two rings that do not share any other atoms. The presence of both benzimidazole and indole rings in its structure suggests potential biological activity due to the known pharmacological properties of these ring systems.
Synthesis and Preparation
While specific synthesis protocols for 1'-Acetyl-5-fluoro-1,3-dihydrospiro-(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions including condensation and cyclization processes. The synthesis typically starts with readily available benzimidazole and indole derivatives, which are then modified to introduce the acetyl and fluoro groups.
Biological Activity
Although specific biological activity data for this compound are not widely reported, compounds with similar structures (e.g., benzimidazole and indole derivatives) often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with cellular targets.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3O2 |
| Molecular Weight | 297.28 g/mol |
| CAS Number | 93500-63-1 |
| InChI | InChI=1S/C16H12FN3O2/c1-9(21)20-14-7-6-10(17)8-11(14)16(15(20)22)18-12-4-2-3-5-13(12)19-16/h2-8,18-19H,1H3 |
| InChIKey | WWQLNQOOQMBHHQ-UHFFFAOYSA-N |
Given the lack of specific research findings on this compound, further studies are needed to fully elucidate its properties and potential applications.
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